molecular formula C9H20O5 B14297089 Acetic acid;3,3-diethoxypropan-1-ol CAS No. 113369-51-0

Acetic acid;3,3-diethoxypropan-1-ol

Cat. No.: B14297089
CAS No.: 113369-51-0
M. Wt: 208.25 g/mol
InChI Key: KXGUWDBXXWAIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;3,3-diethoxypropan-1-ol: is an organic compound with the molecular formula C7H16O3. It is also known by other names such as 3,3-Diethoxy-1-propanol and 3-Hydroxypropionaldehyde diethyl acetal . This compound is a clear liquid with a mild odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 3,3-diethoxy-1-propanol typically involves the reaction of 3-hydroxypropanal with ethanol in the presence of an acid catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Scientific Research Applications

Chemistry: 3,3-Diethoxy-1-propanol is used as a building block in organic synthesis. It is involved in the synthesis of various acetal-protected compounds .

Biology and Medicine: This compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as a precursor for the synthesis of various drugs and therapeutic agents .

Industry: In the industrial sector, 3,3-diethoxy-1-propanol is used in the production of polymers, resins, and other chemical intermediates. It is also used in the formulation of coatings and adhesives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3,3-Diethoxy-1-propanol is unique due to its dual functionality as both an alcohol and an acetal. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

CAS No.

113369-51-0

Molecular Formula

C9H20O5

Molecular Weight

208.25 g/mol

IUPAC Name

acetic acid;3,3-diethoxypropan-1-ol

InChI

InChI=1S/C7H16O3.C2H4O2/c1-3-9-7(5-6-8)10-4-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4)

InChI Key

KXGUWDBXXWAIKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCO)OCC.CC(=O)O

Origin of Product

United States

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